1,4,6,7-Tetrahydro-5H-indol-5-one

CAS No.: 35419-02-4

Cat. No.: VC2267942

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35419-02-4 |

|---|---|

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | 1,4,6,7-tetrahydroindol-5-one |

| Standard InChI | InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |

| Standard InChI Key | CUHBSXKECYLHTF-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)C=CN2 |

| Canonical SMILES | C1CC2=C(CC1=O)C=CN2 |

Introduction

Chemical Identity and Properties

Structural Characteristics

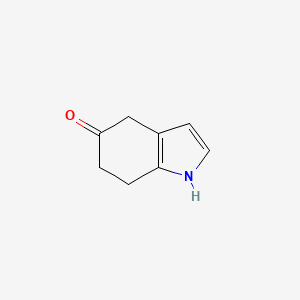

1,4,6,7-Tetrahydro-5H-indol-5-one (CAS No. 35419-02-4) is characterized by its bicyclic structure consisting of a fused benzene and pyrrole ring system with a tetrahydro configuration. This configuration indicates that four hydrogen atoms have been added to the indole framework, resulting in a partially saturated form . The compound features a carbonyl group (C=O) at the 5-position of the ring structure, which significantly influences its chemical reactivity . The tetrahydroindole backbone provides a scaffold that can be functionalized at various positions, making it a valuable building block in organic synthesis.

The structural arrangement of 1,4,6,7-Tetrahydro-5H-indol-5-one can be visualized as follows:

| Structural Element | Description |

|---|---|

| Ring System | Bicyclic (fused rings) |

| Base Structure | Indole derivative |

| Saturation | Partially saturated (tetrahydro configuration) |

| Functional Group | Carbonyl group at position 5 |

| Hydrogen Addition | Four hydrogen atoms added to indole framework |

Physical and Chemical Properties

1,4,6,7-Tetrahydro-5H-indol-5-one typically appears as a solid at room temperature and exhibits solubility in common organic solvents . The compound has a molecular weight of 135.16 g/mol and a molecular formula of C8H9NO. The presence of the carbonyl group in the structure contributes significantly to its reactivity, making it susceptible to nucleophilic attacks and other transformations typical of ketones .

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

| Key Reactive Site | Carbonyl group (C=O) |

The compound's partially saturated structure influences its conformational flexibility and potential binding interactions with biological targets, which may contribute to its reported biological activities .

Chemical Identifiers

To facilitate accurate identification and database cross-referencing, 1,4,6,7-Tetrahydro-5H-indol-5-one is associated with several standard chemical identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 35419-02-4 |

| IUPAC Name | 1,4,6,7-tetrahydroindol-5-one |

| Standard InChI | InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |

| Standard InChIKey | CUHBSXKECYLHTF-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)C=CN2 |

| Canonical SMILES | C1CC2=C(CC1=O)C=CN2 |

| PubChem Compound ID | 21823464 |

Synthesis Methods

Reduction of Indole Derivatives

One of the primary methods for synthesizing 1,4,6,7-Tetrahydro-5H-indol-5-one involves the reduction of indole-5-one derivatives. This approach typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to selectively reduce specific bonds in the indole framework while preserving the carbonyl functionality. The selective reduction process requires careful control of reaction conditions, including temperature, solvent choice, and reagent ratios, to achieve the desired tetrahydro configuration without affecting the carbonyl group.

The reduction pathway generally proceeds through the following sequence:

-

Initial reduction of selected double bonds in the indole ring system

-

Controlled hydrogenation to achieve the tetrahydro configuration

-

Preservation of the carbonyl group at the 5-position

-

Purification to isolate the target compound

Cyclization Approaches

Alternative synthetic routes to 1,4,6,7-Tetrahydro-5H-indol-5-one involve cyclization of appropriate precursors. These methods typically start with acyclic compounds containing the necessary functional groups that, under specific reaction conditions, undergo intramolecular cyclization to form the bicyclic tetrahydroindole structure. Common cyclization approaches include:

-

Intramolecular condensation reactions

-

Ring-closing metathesis

-

Palladium-catalyzed cyclization of functionalized precursors

-

Michael addition followed by cyclization

These cyclization methods often provide advantages in terms of regioselectivity and stereochemistry control, allowing for more precise synthesis of the target compound with specific configurations.

Biological Activity and Applications

Research Applications

Beyond potential pharmaceutical applications, 1,4,6,7-Tetrahydro-5H-indol-5-one serves as a valuable research tool and building block in organic synthesis. Its unique structure provides opportunities for further functionalization and incorporation into more complex molecular architectures . Scientists utilize this compound in:

-

Structure-activity relationship studies of indole-based compounds

-

Development of chemical libraries for drug discovery screening

-

Exploration of novel reaction methodologies

-

Investigation of heterocyclic chemistry principles

The compound's reactivity profile, particularly at the carbonyl position, enables various chemical transformations that can generate diverse derivatives with potentially enhanced or novel properties .

Related Compounds

Structural Analogs

Several structural analogs of 1,4,6,7-Tetrahydro-5H-indol-5-one have been reported in chemical literature, including isomeric forms with altered positions of the carbonyl group or different hydrogenation patterns . One notable related compound is 1,5,6,7-tetrahydro-4H-indol-4-one (CAS: 13754-86-4), which features a similar tetrahydroindole backbone but with the carbonyl group positioned at C-4 rather than C-5 .

These structural variations can significantly influence the compounds' chemical and biological properties, providing valuable insights into structure-activity relationships within this chemical class . Comparative studies of these analogs may help elucidate the specific structural features that contribute to particular biological activities or chemical reactivities.

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1,4,6,7-Tetrahydro-5H-indol-5-one | 35419-02-4 | C8H9NO | Carbonyl at position 5 |

| 1,5,6,7-Tetrahydro-4H-indol-4-one | 13754-86-4 | C8H9NO | Carbonyl at position 4 |

Comparative Properties

The positional isomers of tetrahydroindolones display distinct spectroscopic and chemical properties that reflect their structural differences . For instance, mass spectral data for 1,5,6,7-tetrahydro-4H-indol-4-one shows characteristic fragmentation patterns with prominent peaks at m/z values of 135 (molecular ion), 107, and 79, reflecting the compound's structural features and fragmentation pathways .

These related compounds may exhibit different reactivity patterns and biological activities due to variations in:

-

Electronic distribution across the bicyclic system

-

Spatial orientation of functional groups

-

Conformational preferences and flexibility

-

Hydrogen bonding capabilities and patterns

Understanding these subtle differences can guide targeted modifications to optimize desired properties for specific applications .

| Supplier Information | Product Details | Delivery Estimates |

|---|---|---|

| Various suppliers | Research-grade purity | Variable (typically 1-3 weeks) |

| Small to medium quantities | For research use only | Subject to shipping regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume